molecular formula C9H8N2O3 B032289 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one CAS No. 162012-72-8

7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one

Cat. No. B032289
M. Wt: 192.17 g/mol
InChI Key: ZHLRYPLSYOYNQM-UHFFFAOYSA-N
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Description

7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one is a compound of interest in the field of chemistry and pharmaceuticals due to its structural uniqueness and potential applications. It belongs to the quinazolinone family, which has been explored for various biological activities.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves multi-step processes. For instance, Wang et al. (2015) described the synthesis of a similar compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, through five steps including substitution, nitration, reduction, cyclization, and chlorination, achieving a total yield of 29.2% (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of quinazolinone compounds can be elucidated using various spectroscopic methods. For example, the structure of 2-[2-hydroxy-3-methoxyphenyl]-3-[2-hydroxy-3-methoxybenzylamino]-1,2-dihydroquinazolin-4(3H)-one was confirmed using 1H-n.m.r. spectra and single crystal X-ray diffraction studies (Gudasi et al., 2006).

Chemical Reactions and Properties

Quinazolinone derivatives demonstrate diverse chemical properties, allowing for various chemical reactions. For instance, Cui et al. (2017) discussed the synthesis and evaluation of quinazolinone analogs as tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, can be characterized through analytical techniques. These properties are crucial in determining the compound's suitability for various applications.

Chemical Properties Analysis

Quinazolinones exhibit a range of chemical properties due to their unique structure. These properties influence their reactivity and potential as intermediates in various chemical syntheses. For example, Dabiri et al. (2010) described the synthesis of triazolyl methoxy phenylquinazolines, showcasing the versatility of quinazolinones in chemical reactions (Dabiri et al., 2010).

Scientific Research Applications

  • Anticancer Activity : Compounds related to 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one have shown potential in cancer treatment. A study found that 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline effectively inhibits lung cancer cell proliferation (Cai et al., 2019). Another compound, 6,7-bis(1-aziridinyl)-5,8-quinazolinedione, demonstrated significant antitumoral effects on P388 leukemia, suggesting its potential in cancer therapy due to DNA damage (Renault et al., 1983).

  • Tubulin Polymerization Inhibition : Methoxy-substituted 3-formyl-2-phenylindoles, which are chemically related to the main compound, have been found to inhibit tubulin polymerization and disrupt microtubule assembly in human breast cancer cells. This suggests their potential use in targeted cancer therapy (Gastpar et al., 1998).

  • Synthesis of Pharmaceuticals : The compound has been used in synthesizing key intermediates for pharmaceuticals. For instance, it has been utilized in synthesizing an intermediate in brexpiprazole, a drug used for the treatment of schizophrenia and depression (Reddy et al., 2018).

  • Drug Synthesis Optimization : An improved method for synthesizing poziotinib from a derivative of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one was developed to enhance yield and suitability for industrial production (Cai et al., 2015).

  • Physiological Effects on Mice : A study on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, related to the compound of interest, found that they can increase locomotor activity in mice, indicating a potential physiological role in the brain (Nakagawa et al., 1996).

  • Pharmacological Properties : Schiff Base compounds related to quinazolines have been investigated for their corrosion inhibition properties on mild steel, indicating potential industrial applications (Khan et al., 2017).

  • Antibacterial Activity : Although a synthesized compound related to 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one showed no antibacterial activity against certain bacteria, this research contributes to the understanding of its pharmacological properties (Arrahman et al., 2016).

properties

IUPAC Name

7-hydroxy-6-methoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8-2-5-6(3-7(8)12)10-4-11-9(5)13/h2-4,12H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLRYPLSYOYNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597261
Record name 7-Hydroxy-6-methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one

CAS RN

162012-72-8
Record name 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162012-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-6-methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHOXY-7-HYDROXYQUINAZOLIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Pulat, DA Kim, PF Hillman, DC Oh, H Kim, SJ Nam… - Marine Drugs, 2023 - mdpi.com
A HPLC-UV guided fractionation of the culture broth of Streptomyces sp. CNQ-617 has led to the isolation of a new quinazolinone derivative, actinoquinazolinone (1), as well as two …
Number of citations: 9 www.mdpi.com

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